molecular formula C10H11ClO B8314713 4-Methoxy-cinnamyl chloride

4-Methoxy-cinnamyl chloride

Cat. No.: B8314713
M. Wt: 182.64 g/mol
InChI Key: YHRPNAWFNBZECU-UHFFFAOYSA-N
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Description

4-Methoxy-cinnamyl chloride (IUPAC: (E)-3-(4-methoxyphenyl)acryloyl chloride; CAS 34446-64-5) is an acyl chloride derivative characterized by a cinnamoyl backbone substituted with a methoxy group at the para position of the aromatic ring. Its molecular formula is C₁₀H₉ClO₂, with a molar mass of 196.63 g/mol and a density of 1.206 g/cm³. Key physical properties include a melting point of 49–50°C, boiling point of 317°C, and flash point of 118°C .

Structurally, it features a conjugated α,β-unsaturated carbonyl system, making it reactive toward nucleophiles like amines and alcohols. This reactivity is exploited in organic synthesis to prepare cinnamate esters, amides, or metal-coordinated complexes .

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

1-(3-chloroprop-1-enyl)-4-methoxybenzene

InChI

InChI=1S/C10H11ClO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,8H2,1H3

InChI Key

YHRPNAWFNBZECU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CCCl

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Structural Analogues

The following compounds share structural similarities with 4-methoxy-cinnamyl chloride, differing primarily in their aromatic substitution patterns or functional groups:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Functional Group Melting Point (°C) Boiling Point (°C) Hazard Class Primary Applications
This compound 34446-64-5 C₁₀H₉ClO₂ 196.63 α,β-unsaturated acyl chloride 49–50 317 IRRITANT (UN3261) Synthesis of cinnamate derivatives
4-Methoxybenzoyl chloride 100-07-2 C₈H₇ClO₂ 170.59 Benzoyl chloride Not reported Not reported Corrosive (UN1729) Preparation of esters, amides, metal complexes
(4-Methoxyphenyl)methanesulfonyl chloride 1783946-02-0 C₇H₁₃ClO₄S 228.70 Sulfonyl chloride Not reported Not reported Not classified Sulfonylation reactions in organic synthesis
4-Methoxyanilinium chloride Not specified C₇H₁₀NO⁺Cl⁻ 171.62 Anilinium hydrochloride Not reported Not reported Not classified Intermediate in dielectric materials
4-Chloro-3-methoxyaniline 13103692 (PubChem) C₇H₈ClNO 171.60 Chlorinated aniline Not reported Not reported Irritant (GHS07) Agrochemical and pharmaceutical synthesis

Physicochemical Properties

  • Thermal Stability : this compound decomposes at high temperatures (>300°C), whereas 4-methoxybenzoyl chloride is more thermally stable due to its aromatic stabilization .
  • Solubility : Both compounds are soluble in polar aprotic solvents (e.g., THF, DCM) but hydrolyze rapidly in aqueous environments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing high-purity 4-Methoxy-cinnamyl chloride, and how can reaction efficiency be optimized?

  • Methodology :

  • Friedel-Crafts acylation or direct chlorination of 4-methoxycinnamic acid derivatives (e.g., using thionyl chloride or PCl₃) are common routes. Optimize reaction efficiency by controlling stoichiometry (excess chlorinating agent), temperature (0–5°C to minimize side reactions), and inert atmospheres (N₂/Ar) to prevent hydrolysis .
  • Purification : Use fractional distillation (low-pressure conditions) or recrystallization (non-polar solvents like hexane) to isolate high-purity product. Monitor purity via TLC or GC-MS .

Q. How should researchers handle and store this compound to prevent decomposition?

  • Handling : Use gloves, face shields, and fume hoods to avoid dermal/ocular exposure. In case of contact, rinse immediately with water (15+ minutes for eyes) and consult a physician .
  • Storage : Store in airtight, amber glass containers under inert gas (N₂/Ar) at –20°C. Avoid moisture and prolonged exposure to light, as hydrolysis generates HCl and methoxycinnamic acid .

Q. What analytical techniques are most effective for characterizing this compound and detecting impurities?

  • Primary methods :

  • NMR spectroscopy (¹H/¹³C) to confirm structure (e.g., methoxy proton at ~3.8 ppm, vinyl protons at 6.3–7.5 ppm) .
  • HPLC/GC-MS to quantify purity and detect hydrolyzed byproducts (e.g., 4-methoxycinnamic acid) .
    • Supplementary methods : FT-IR for functional group analysis (C=O stretch ~1700 cm⁻¹, C-Cl ~750 cm⁻¹) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of nucleophilic substitution in this compound?

  • Key factors :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, favoring SN2 mechanisms at the α-carbon. Non-polar solvents may stabilize carbocation intermediates (SN1) .
  • Temperature : Lower temperatures (–10°C) reduce side reactions (e.g., elimination) in SN2 pathways.
  • Catalysts : Lewis acids (e.g., AlCl₃) can activate the carbonyl group, directing substitution to the β-position .

Q. What computational models predict the stability of this compound under varying pH and temperature conditions?

  • Models :

  • Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for C-Cl and C-O bonds, predicting hydrolysis susceptibility. For example, lower BDE for C-Cl (~250 kJ/mol) indicates faster hydrolysis in aqueous media .
  • Molecular Dynamics (MD) simulations model solvent interactions to predict degradation rates. Polar solvents (e.g., water) accelerate hydrolysis via nucleophilic attack at the carbonyl carbon .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Approach :

  • Cross-validate data across multiple techniques (e.g., NMR, X-ray crystallography). For example, conflicting NOESY correlations may arise from conformational flexibility; use variable-temperature NMR to resolve dynamics .
  • Reference standardized databases (e.g., NIST Chemistry WebBook) for benchmark spectral peaks .

Q. What strategies mitigate hazards during large-scale reactions involving this compound?

  • Safety protocols :

  • Use jacketed reactors with cooling systems to control exothermic chlorination.
  • Implement real-time gas sensors (e.g., HCl detectors) and scrubbers to neutralize vapors .
  • Conduct small-scale pilot studies to identify thermal runaway risks before scaling up .

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